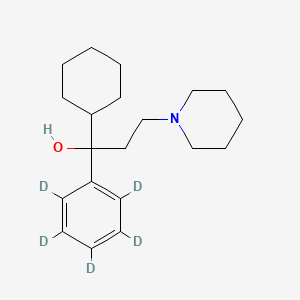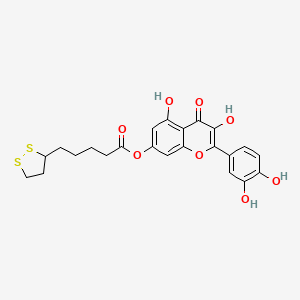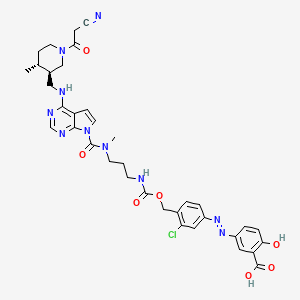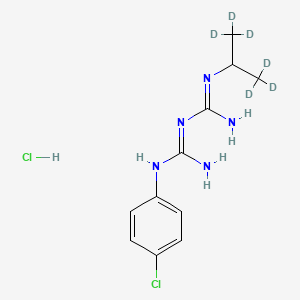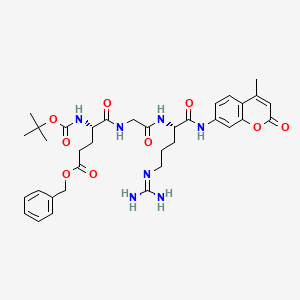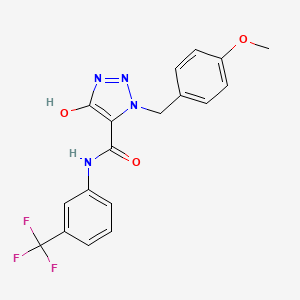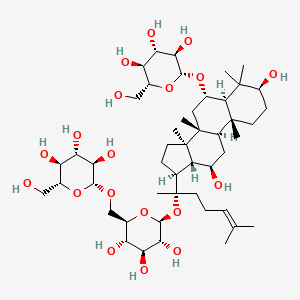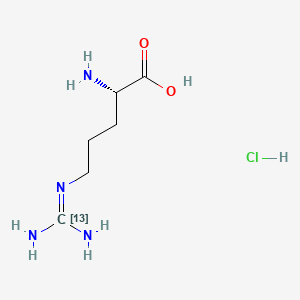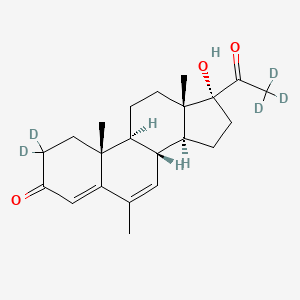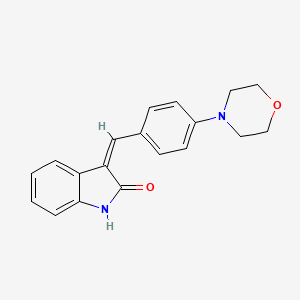
3-(4-Morpholinobenzylidene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholinobenzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinobenzylidene)indolin-2-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between indolin-2-one and 4-morpholinobenzaldehyde. This reaction typically requires a base catalyst, such as piperidine or pyridine, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction between 4-bromobenzylideneindolin-2-one and morpholine can be employed to synthesize this compound. This reaction requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, and is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Knoevenagel condensation method is particularly favored due to its simplicity and cost-effectiveness. Industrial processes may also incorporate continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the morpholine moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indolin-2-one derivatives with diverse chemical properties.
Biology: The compound exhibits biological activities, including anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Medicine: Due to its biological activities, 3-(4-Morpholinobenzylidene)indolin-2-one is explored as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound finds applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
The compound’s effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, contribute to its anti-inflammatory and anticancer activities. These pathways are involved in the regulation of immune responses, cell survival, and gene expression.
Comparison with Similar Compounds
3-(4-Morpholinobenzylidene)indolin-2-one can be compared with other similar compounds, such as:
3-Benzylideneindolin-2-one: Lacks the morpholine group, which may result in different biological activities and chemical properties.
3-(4-Piperidinobenzylidene)indolin-2-one: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical reactivity and biological effects.
3-(4-Pyrrolidinobenzylidene)indolin-2-one: Features a pyrrolidine ring, which may influence its interaction with molecular targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring, which can enhance its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3Z)-3-[(4-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-17(16-3-1-2-4-18(16)20-19)13-14-5-7-15(8-6-14)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22)/b17-13- |
InChI Key |
FWFISWZSIAJQSO-LGMDPLHJSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


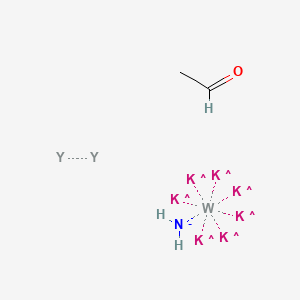
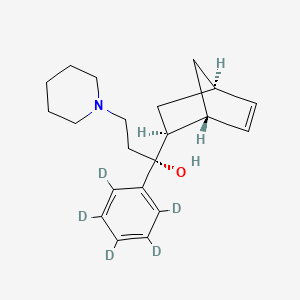
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
